![molecular formula C10H18N2O B1468978 1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one CAS No. 1339531-06-4](/img/structure/B1468978.png)
1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one
Overview
Description
1-(3-Aminoazetidin-1-yl) compounds are a class of organic compounds that contain an azetidine ring, which is a three-membered heterocycle with one nitrogen atom and two carbon atoms . They are often used as building blocks in the synthesis of various biologically active molecules.
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as condensation of amino acids and aldehydes, the Strecker reaction of aldehydes, and the Mannich reaction of aldehydes with amines .Molecular Structure Analysis
The molecular structure of these compounds typically includes a three-membered azetidine ring with an amino group attached to one of the carbon atoms .Chemical Reactions Analysis
These compounds can participate in various chemical reactions. For example, they can undergo reactions with phthalic anhydride, a valuable substrate in organic transformations .Physical And Chemical Properties Analysis
These compounds are typically solid at room temperature. They are soluble in water and organic solvents .Scientific Research Applications
Drug-Delivery Systems
Cyclodextrins (CDs) and their inclusion complexes with antibiotics and antibacterial agents offer innovative drug-delivery solutions. These systems aim to enhance solubility, modify drug release profiles, and improve biological membrane permeability. Advanced drug-delivery platforms, including nanoparticles, nanofibers, and hydrogels, are designed for targeted and controlled drug release, potentially applicable for compounds like 1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one (Boczar & Michalska, 2022).
Synthetic Methodologies
The synthesis and functionalization of cyclic β-amino acid derivatives, including azetidinones, are crucial for drug research. Metathesis reactions, such as ring-closing (RCM), cross metathesis (CM), and ring-opening metathesis (ROM), provide access to a wide range of structurally diverse β-amino acid derivatives. These methodologies are pivotal for developing novel therapeutic agents, suggesting potential synthetic routes for compounds like 1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one (Kiss et al., 2018).
Antimicrobial and Antibacterial Applications
Research on heterocyclic compounds, including triazoles, has shown significant antimicrobial and antibacterial activities. These activities are crucial for the development of new therapeutic agents against resistant bacterial strains. The structural diversity of triazoles and their ability to form stable complexes with various biological targets underscore their potential in medicinal chemistry, which could extend to compounds like 1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one (Nazarov et al., 2021).
Safety and Hazards
properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-cyclopentylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c11-9-6-12(7-9)10(13)5-8-3-1-2-4-8/h8-9H,1-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQNTAZWZZFGBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminoazetidin-1-yl)-2-cyclopentylethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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